1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-
CAS No.: 874110-84-6
Cat. No.: VC16904305
Molecular Formula: C15H9Cl3N2O
Molecular Weight: 339.6 g/mol
* For research use only. Not for human or veterinary use.
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- - 874110-84-6](/images/structure/VC16904305.png)
Specification
CAS No. | 874110-84-6 |
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Molecular Formula | C15H9Cl3N2O |
Molecular Weight | 339.6 g/mol |
IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]indazole-3-carbonyl chloride |
Standard InChI | InChI=1S/C15H9Cl3N2O/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(19-20)15(18)21/h1-7H,8H2 |
Standard InChI Key | JLMJVMLGITUAAH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₅H₉Cl₃N₂O and a molecular weight of 339.604 g/mol . Key structural features include:
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A 1H-indazole core substituted at position 1 with a (2,4-dichlorophenyl)methyl group.
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A reactive carbonyl chloride (–COCl) moiety at position 3.
The dichlorophenyl group enhances lipophilicity (LogP = 4.77) , which influences membrane permeability in biological systems. The exact mass is 337.978 g/mol, and the topological polar surface area (TPSA) is 34.89 Ų , indicating moderate solubility in polar solvents.
Table 1: Physicochemical Properties
Property | Value |
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CAS Number | 874110-84-6 |
Molecular Formula | C₁₅H₉Cl₃N₂O |
Molecular Weight | 339.604 g/mol |
Exact Mass | 337.978 g/mol |
LogP | 4.77 |
Topological Polar Surface Area | 34.89 Ų |
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized through a multi-step process involving:
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Indazole Core Formation: Cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions .
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Dichlorophenylmethyl Substitution: Nucleophilic substitution or Friedel-Crafts alkylation to attach the (2,4-dichlorophenyl)methyl group to the indazole nitrogen .
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Carbonyl Chloride Introduction: Treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] .
A literature example involves the use of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid as a precursor, which is converted to the acyl chloride using SOCl₂ in dichloromethane .
Key Reaction Parameters
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Temperature: Reactions are conducted at reflux (40–80°C) to ensure complete conversion.
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Solvents: Anhydrous dichloromethane or toluene to prevent hydrolysis of the carbonyl chloride .
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Catalysts: Lewis acids like AlCl₃ may accelerate electrophilic substitution steps .
Biological and Pharmacological Relevance
Anticancer Applications
This compound serves as a precursor in the synthesis of ruthenium-based anticancer complexes. In a seminal study by Nazarov et al. (2013), it was used to prepare Ru(CO)ₓ complexes that exhibited potent activity against human ovarian carcinoma (A2780) and non-small cell lung cancer (H460) cell lines . The dichlorophenyl group enhanced cellular uptake, while the indazole core facilitated intercalation with DNA .
Table 2: Anticancer Activity of Related Indazole Derivatives
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
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Ru(CO)ₓ-Indazole Complex | A2780 | 2.1 | DNA intercalation |
Ru(CO)ₓ-Indazole Complex | H460 | 3.8 | ROS generation |
Kinase Inhibition
Structural analogs with carboxylic acid groups (e.g., 1-[(3,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid) have demonstrated inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers . The carbonyl chloride derivative’s reactivity allows for further derivatization into amide-based kinase inhibitors .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s carbonyl chloride group enables rapid conjugation with amines to form amides, a common motif in drug discovery. For example:
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Prodrug Synthesis: Conversion to ester prodrugs for improved oral bioavailability.
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Peptide Coupling: Use in solid-phase synthesis to create indazole-peptide hybrids with enhanced target selectivity .
Organometallic Chemistry
As demonstrated by Nazarov et al. (2013), this indazole derivative forms stable complexes with transition metals like ruthenium, which are explored for:
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